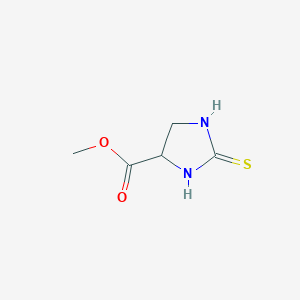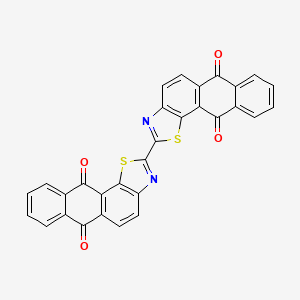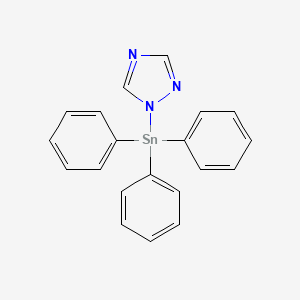
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- is an organotin compound that features a triazole ring attached to a triphenylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- typically involves the reaction of triphenylstannane with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the triazole, followed by the addition of triphenylstannane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Stannane, (1H-1,2,4-triazol-1-yl)tricyclohexyl-: Similar structure but with tricyclohexyl groups instead of triphenyl.
Azocyclotin: Another organotin compound with a triazole ring.
Peropal: A related compound with different substituents on the triazole ring.
Uniqueness
Stannane, (1H-1,2,4-triazol-1-yl)triphenyl- is unique due to its specific combination of a triazole ring and triphenylstannane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
974-29-8 |
|---|---|
Molecular Formula |
C20H17N3Sn |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
triphenyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C6H5.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1-5H;1-2H;/q;;;-1;+1 |
InChI Key |
XYHXYPORYWQYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

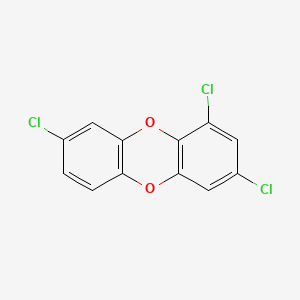

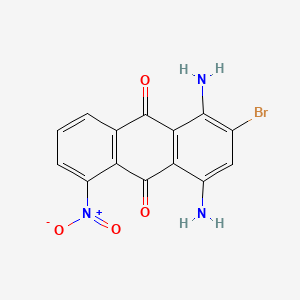

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
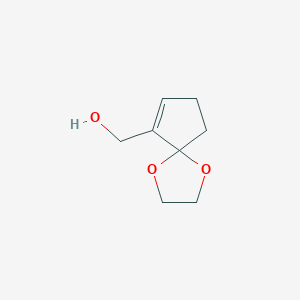

![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
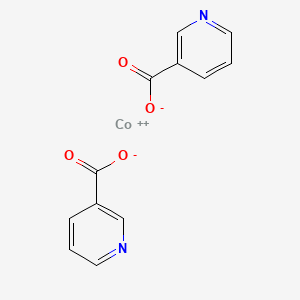
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
